N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide
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Overview
Description
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a sulfonyl group, a chloro-substituted phenyl ring, and a glycinamide moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with N-cyclopentyl-N-ethylglycinamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for substitution: Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The chloro-substituted phenyl ring may also participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-[(3-chloro-4-ethoxyphenyl)sulfonyl]glycine: Similar structure but with a benzyl group instead of a cyclopentyl group.
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-methylglycinamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopentyl-N~2~-ethylglycinamide is unique due to its combination of a cyclopentyl group and an ethylglycinamide moiety, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H25ClN2O4S |
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Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-ethylamino]-N-cyclopentylacetamide |
InChI |
InChI=1S/C17H25ClN2O4S/c1-3-20(12-17(21)19-13-7-5-6-8-13)25(22,23)14-9-10-16(24-4-2)15(18)11-14/h9-11,13H,3-8,12H2,1-2H3,(H,19,21) |
InChI Key |
GDEMAGWOWDDLRW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC1CCCC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)Cl |
Origin of Product |
United States |
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